Chlorin e6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Photodynamic Therapy (PDT)

PDT is a treatment modality that uses light to kill or damage targeted cells. Ce6 plays a crucial role in this process:

Light Activation

When Ce6 absorbs light of a specific wavelength, it enters an excited state [National Cancer Institute (.gov)

Cellular Damage

In the excited state, Ce6 can interact with surrounding molecules, generating reactive oxygen species (ROS) [Dove Medical Press ] These ROS can damage cell membranes and other cellular components, leading to cell death.

Tumor Targeting

Researchers are exploring strategies to deliver Ce6 preferentially to tumor cells. This can improve the efficacy of PDT while minimizing damage to healthy tissues [Journal of Porphyrins and Phthalocyanines ]

Diagnostic Applications

Beyond its role in PDT, Ce6's fluorescence properties make it valuable for diagnostic purposes:

Tumor Detection

Ce6 can accumulate in tumors, and when exposed to light, it emits fluorescent light. This property allows researchers to identify tumors during surgery or with endoscopic techniques [Nature Research ]

Imaging Techniques

Researchers are also investigating the use of Ce6 in conjunction with imaging technologies, such as fluorescence-mediated imaging (FMI), to improve the visualization of tumors and other abnormalities [ScienceDirect ]

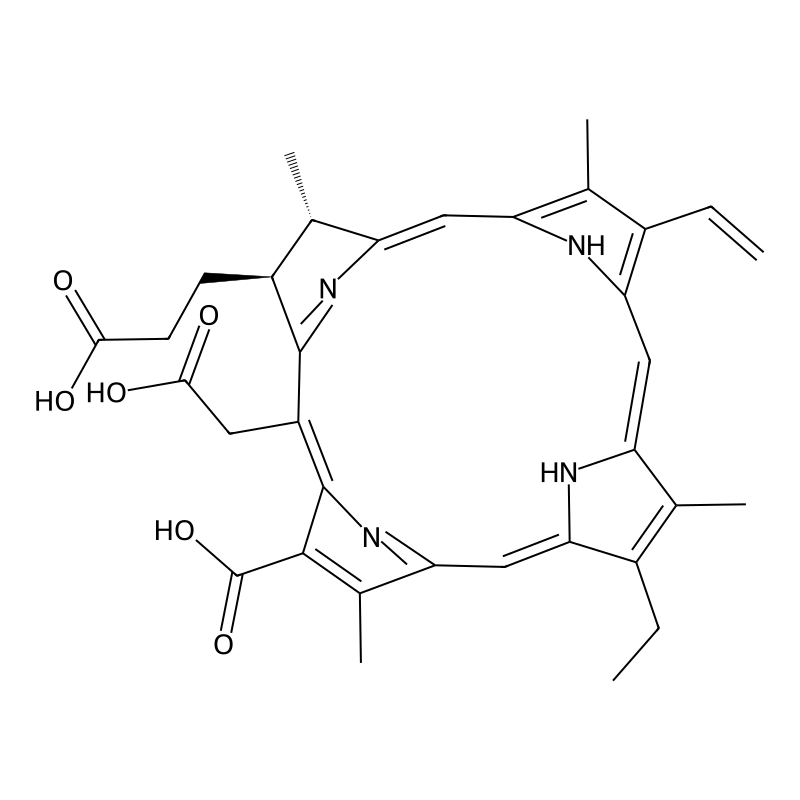

Chlorin e6 is a chlorophyll-derived compound that has garnered attention for its potential applications in photodynamic therapy, particularly in the treatment of various malignancies. Structurally, it features a porphyrin-like core with several functional groups, including three carboxylic acid moieties, which contribute to its chemical reactivity and biological activity. Chlorin e6 exhibits strong absorption in the red region of the spectrum (660-670 nm), making it an effective photosensitizer for generating reactive oxygen species upon light activation .

Chlorin e6 exhibits significant biological activity, primarily as a photosensitizer in photodynamic therapy. Upon illumination, it generates singlet oxygen and other reactive oxygen species, leading to cytotoxic effects in targeted cells. Studies have demonstrated that chlorin e6 can induce apoptosis in cancer cells while exhibiting minimal toxicity in the absence of light, highlighting its suitability as a therapeutic agent . Furthermore, its cellular uptake is influenced by pH levels, with higher uptake observed at lower pH values, which may enhance its effectiveness against tumors .

Chlorin e6 can be synthesized through various methods, with two notable approaches involving extraction from natural sources and chemical synthesis:

- Extraction from Spirulina platensis: This method involves isolating chlorophyll derivatives from the blue-green algae Spirulina platensis, followed by specific chemical modifications to yield chlorin e6.

- Chemical Synthesis: Several synthetic routes have been developed that allow for the efficient production of chlorin e6. These methods typically involve the use of specific reagents and conditions to achieve high purity and yield .

Both methods have been optimized to ensure high efficiency and reproducibility in producing chlorin e6 for research and clinical applications.

Chlorin e6 is primarily used in photodynamic therapy for treating various cancers due to its effectiveness as a photosensitizer. Its unique properties allow it to solubilize hydrophobic nanoparticles into stable aqueous formulations, enhancing drug delivery systems . Additionally, chlorin e6 has potential applications in:

- Imaging: As a contrast agent for magnetic resonance imaging and fluorescence imaging.

- Diagnostics: In detecting cancerous tissues through enhanced fluorescence properties.

- Antimicrobial Treatments: Due to its ability to generate reactive oxygen species that can kill bacteria and fungi.

Studies on chlorin e6 interactions reveal that its biological activity can be influenced by factors such as pH and serum protein binding. The lipophilicity of chlorin e6 changes with pH, affecting its cellular uptake and interaction with plasma membranes . Additionally, the presence of serum proteins alters its spectral properties and may enhance or inhibit its photodynamic effects depending on the concentration and type of protein involved.

Chlorin e6 shares structural similarities with several other compounds, particularly those used in photodynamic therapy. Below is a comparison highlighting its uniqueness:

| Compound Name | Key Features | Comparison with Chlorin e6 |

|---|---|---|

| Protoporphyrin IX | First-generation photosensitizer; lower absorption efficiency | Chlorin e6 has higher absorption coefficients and deeper tissue penetration capabilities. |

| Talaporfin (mono-L-aspartylchlorin e6) | Modified version of chlorin e6; used specifically in PDT | Talaporfin retains the properties of chlorin e6 but is tailored for specific clinical applications. |

| Pheophorbide A | Derived from chlorophyll; used in PDT but less effective than chlorin e6 | Chlorin e6 has superior singlet oxygen quantum yield compared to pheophorbide A. |

| Photofrin | First-generation photosensitizer; associated with prolonged skin sensitivity | Chlorin e6 offers rapid clearance from the body and reduced side effects compared to Photofrin. |

Chlorin e6 stands out due to its high sensitizing efficacy, rapid elimination from the body, and ability to solubilize nanoparticles without additional carriers, making it a versatile agent in both therapeutic and diagnostic applications .

Molecular Composition

Chlorin e6 possesses the molecular formula C₃₄H₃₆N₄O₆ and a molecular weight of 596.7 g/mol . Its structure features a chlorin macrocycle—a tetrapyrrole ring with one reduced double bond—distinguishing it from porphyrins. Key substituents include:

- Three carboxylic acid groups at positions 2, 13, and 17

- Ethyl and vinyl side chains

- Methyl groups at positions 3, 8, 12, and 17

The stereochemistry at positions 7 and 8 is defined as (7S,8S), critical for its photodynamic activity .

Structural Variants

Ce6 exists in multiple protonation states depending on pH:

| Protonation State | pH Range | Key Features | |

|---|---|---|---|

| Tri-anionic | >7.6 | Optimal for aqueous solubility | |

| Neutral | 3.0–6.5 | Aggregates form, reducing efficacy | |

| Cationic | <3.0 | Protonation of pyrrolic nitrogens |

X-ray crystallography reveals planar geometry in the macrocycle, while solution-state NMR shows dynamic conformational changes in side chains .

Chlorin e6 (Chemical Abstracts Service number 19660-77-6) is a naturally occurring tetrapyrrolic photosensitizer with distinct physical characteristics that contribute to its utility in photodynamic applications [1] [2] [3]. The compound exists as a solid at room temperature, typically appearing as a black to dark blue-green or dark green powder depending on preparation conditions [1] [4].

Molecular Structure and Weight

The molecular formula of chlorin e6 is C34H36N4O6, corresponding to a molecular weight of 596.67 grams per mole [1] [2] [3]. The exact mass, determined through high-resolution mass spectrometry, is 596.2635 Daltons [5]. The structural framework consists of a reduced porphyrin ring system with specific substitution patterns that distinguish it from other chlorin derivatives.

Thermal Properties

The thermal behavior of chlorin e6 demonstrates considerable stability at elevated temperatures. Multiple studies have reported boiling point values ranging from 1048.3±65.0°C to 1100.5°C at standard atmospheric pressure (760 mmHg) [6] [7] [8]. The predicted boiling point of 1093.7±60.0°C represents the most frequently cited value in the literature [7] [9]. The melting point remains undetermined in most comprehensive studies, with several sources indicating this property as not available [10] [11] [12].

Density and Physical Constants

The density of chlorin e6 has been consistently measured at approximately 1.3±0.1 g/cm³, with more precise determinations yielding 1.306±0.06 g/cm³ [1] [6]. The flash point, representing the temperature at which vapors can ignite, ranges from 587.8±34.3°C to 619.4°C [6] [8]. The vapor pressure at 25°C is extremely low, measured at 0.0±0.3 mmHg, indicating minimal volatility under standard conditions [6] [13].

Optical Properties

The refractive index of chlorin e6 varies slightly depending on measurement conditions and wavelength, with reported values of 1.643, 1.613, and 1.64 [6] [13] [14]. The optical rotation demonstrates significant chirality, with [α]D20 = -141° when measured in acetone [1].

Chemical Properties

Molecular Identity and Nomenclature

The systematic International Union of Pure and Applied Chemistry name for chlorin e6 is (7S,8S)-3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphine-7-propanoic acid [17]. Common synonyms include phytochlorin, chlorine e6, and photolon [1] [18] [2]. The compound represents a degradation product of chlorophyll through controlled chemical modification processes.

Solubility Characteristics

Chlorin e6 demonstrates distinctive solubility behavior that significantly influences its biological applications. The compound remains insoluble in neutral water but becomes soluble in basic aqueous solutions with pH values of 10 or greater [1] [4]. In organic solvents, chlorin e6 shows excellent solubility in dimethyl sulfoxide, dimethylformamide, acetone, and tetrahydrofuran, with moderate solubility in ethanol and slight solubility in isopropanol, particularly when heated and sonicated [1] [4].

Partition Behavior and Lipophilicity

The partition coefficient (LogP) values for chlorin e6 range from 6.73 to 6.99, indicating substantial lipophilicity [19] [6]. This hydrophobic character influences cellular uptake mechanisms and membrane interactions. The polar surface area ranges from 168.20 to 178.51 Ų, reflecting the contribution of carboxylic acid groups to overall polarity [19] [6] [13].

Hydrogen Bonding Capacity

Chlorin e6 contains five to six hydrogen bond acceptor sites and five hydrogen bond donor sites [19] [13]. The molecule possesses eight rotatable bonds, contributing to conformational flexibility in solution [19]. These properties significantly impact protein binding and membrane interactions.

Chemical Stability and Reactivity

The compound exhibits inherent instability under certain conditions, demonstrating hygroscopic behavior and susceptibility to oxidation [4] [16]. Light exposure can induce degradation processes, necessitating protection from illumination during storage and handling. Heat and oxidizing agents also contribute to compound degradation, which has been exploited in some synthetic methodologies [16].

Aggregation Behavior

Chlorin e6 demonstrates pH-dependent aggregation behavior that substantially affects its photophysical properties [20] [21]. At physiological pH values, the compound exists predominantly in monomeric form. However, at pH values below approximately 5, significant aggregation occurs, leading to altered absorption and fluorescence characteristics [20]. This aggregation tendency represents a critical consideration for formulation development and biological applications.

Spectroscopic Properties

Electronic Absorption Characteristics

Chlorin e6 exhibits characteristic absorption patterns typical of chlorin-type compounds. The Soret band appears at 400-405 nanometers with exceptionally high molar extinction coefficients ranging from 169,000 to 180,000 M⁻¹cm⁻¹ [1] [2] [22] [23]. The Q-band absorption maximum occurs at 654-667 nanometers with molar extinction coefficients of 40,000 to 55,000 M⁻¹cm⁻¹ [24] [22]. These strong absorption characteristics in the red region of the spectrum contribute to the compound's effectiveness as a photosensitizer.

Fluorescence Properties

The fluorescence emission maximum of chlorin e6 occurs at 661-670 nanometers [24] [25]. The fluorescence quantum yield ranges from 0.16 to 0.18, indicating moderate fluorescence efficiency [24] [25]. The fluorescence lifetime demonstrates pH dependence, varying from 2 to 5 nanoseconds depending on solution conditions [26] [20]. At pH 5, the lifetime measures 2-3 nanoseconds, increasing to 5 nanoseconds at pH 8-9 [20].

Photodynamic Properties

The singlet oxygen quantum yield represents a crucial parameter for photodynamic applications, with values ranging from 0.61 to 0.77 [26] [23]. This high efficiency in singlet oxygen generation underlies the compound's utility in photodynamic therapy. The triplet state lifetime measures approximately 300 microseconds under argon atmosphere [23]. The triplet state demonstrates efficient quenching by ground-state oxygen with a rate constant of 1.9 × 10⁹ M⁻¹s⁻¹ [23].

pH-Dependent Properties

Ionization Equilibria

Chlorin e6 contains three carboxylic acid groups that undergo ionization equilibria with pKa values ranging from 6.0 to 8.0 [20] [21]. These ionization processes significantly influence the compound's interactions with biological systems and membrane partitioning behavior.

Aggregation and pH Relationships

The aggregation threshold occurs at pH values below 5, where significant intermolecular interactions lead to aggregate formation [20]. This aggregation substantially alters spectroscopic properties and reduces photodynamic efficiency.

Cellular Uptake Optimization

Cellular uptake demonstrates enhancement at pH 6.7 compared to pH 7.3-7.6 [20]. This pH-dependent uptake behavior suggests potential for targeted delivery strategies exploiting the acidic microenvironment of tumor tissues.

Membrane and Protein Interactions

Membrane partition affinity increases at lower pH values, while human serum albumin binding decreases under acidic conditions [21] [27] [28]. These opposing trends suggest pH-mediated redistribution mechanisms that could influence biodistribution and cellular accumulation patterns.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

General Manufacturing Information

Dates

2: Li Z, Wang C, Cheng L, Gong H, Yin S, Gong Q, Li Y, Liu Z. PEG-functionalized iron oxide nanoclusters loaded with chlorin e6 for targeted, NIR light induced, photodynamic therapy. Biomaterials. 2013 Dec;34(36):9160-70. doi: 10.1016/j.biomaterials.2013.08.041. Epub 2013 Sep 3. PubMed PMID: 24008045.

3: Skripka A, Valanciunaite J, Dauderis G, Poderys V, Kubiliute R, Rotomskis R. Two-photon excited quantum dots as energy donors for photosensitizer chlorin e6. J Biomed Opt. 2013 Jul;18(7):078002. doi: 10.1117/1.JBO.18.7.078002. PubMed PMID: 23864017.

4: Wang H, Wang X, Wang P, Zhang K, Yang S, Liu Q. Ultrasound enhances the efficacy of chlorin E6-mediated photodynamic therapy in MDA-MB-231 cells. Ultrasound Med Biol. 2013 Sep;39(9):1713-24. doi: 10.1016/j.ultrasmedbio.2013.03.017. Epub 2013 Jul 3. PubMed PMID: 23830103.

5: Kimani S, Ghosh G, Ghogare A, Rudshteyn B, Bartusik D, Hasan T, Greer A. Synthesis and characterization of mono-, di-, and tri-poly(ethylene glycol) chlorin e6 conjugates for the photokilling of human ovarian cancer cells. J Org Chem. 2012 Dec 7;77(23):10638-47. doi: 10.1021/jo301889s. Epub 2012 Nov 14. PubMed PMID: 23126407; PubMed Central PMCID: PMC3815657.

6: Chen B, Zheng R, Liu D, Li B, Lin J, Zhang W. The tumor affinity of chlorin e6 and its sonodynamic effects on non-small cell lung cancer. Ultrason Sonochem. 2013 Mar;20(2):667-73. doi: 10.1016/j.ultsonch.2012.09.008. Epub 2012 Oct 2. PubMed PMID: 23073382.

7: Saboktakin MR, Tabatabaie RM, Amini FS, Maharramov A, Ramazanov MA. Synthesis and in-vitro photodynamic studies of the superparamagnetic chitosan hydrogel/chlorin E6 nanocarriers. Med Chem. 2013 Feb;9(1):112-7. PubMed PMID: 22762166.

8: Li P, Zhou G, Zhu X, Li G, Yan P, Shen L, Xu Q, Hamblin MR. Photodynamic therapy with hyperbranched poly(ether-ester) chlorin(e6) nanoparticles on human tongue carcinoma CAL-27 cells. Photodiagnosis Photodyn Ther. 2012 Mar;9(1):76-82. doi: 10.1016/j.pdpdt.2011.08.001. Epub 2011 Oct 4. PubMed PMID: 22369732; PubMed Central PMCID: PMC3292741.

9: Shim G, Lee S, Kim YB, Kim CW, Oh YK. Enhanced tumor localization and retention of chlorin e6 in cationic nanolipoplexes potentiate the tumor ablation effects of photodynamic therapy. Nanotechnology. 2011 Sep 7;22(36):365101. doi: 10.1088/0957-4484/22/36/365101. Epub 2011 Aug 12. PubMed PMID: 21841215.

10: Shi H, Liu Q, Qin X, Wang P, Wang X. Pharmacokinetic study of a novel sonosensitizer chlorin-e6 and its sonodynamic anti-cancer activity in hepatoma-22 tumor-bearing mice. Biopharm Drug Dispos. 2011 Sep;32(6):319-32. doi: 10.1002/bdd.761. Epub 2011 Aug 3. PubMed PMID: 21815170.